5,7-Dimethyltetralin

Vue d'ensemble

Description

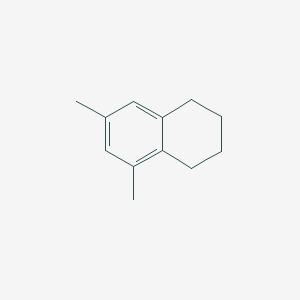

5,7-Dimethyltetralin is a chemical compound with the molecular formula C₁₂H₁₆. It is a derivative of tetralin, characterized by the presence of two methyl groups at the 5th and 7th positions of the tetralin ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5,7-Dimethyltetralin can be synthesized through the acid-catalyzed cyclization of alkenylbenzene feedstocks. The process involves the cyclization of either 5-(o-, m-, or p-tolyl)-pent-1- or -2-ene or 5-phenyl-hex-1- or -2-ene in a liquid phase reaction. The reaction is typically carried out in the presence of a solid cyclization catalyst, such as an acidic ultra-stable crystalline aluminosilicate molecular sieve Y-zeolite .

Industrial Production Methods

In industrial settings, the preparation of this compound involves the use of a distillation reactor. The desired dimethyltetralin is removed from the reaction mixture by distillation simultaneously with the addition of the feedstock to the reaction mixture. This method ensures the efficient production of the compound while maintaining the desired reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

5,7-Dimethyltetralin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert the compound into different hydrogenated forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetralins, hydrogenated derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemistry

5,7-Dimethyltetralin serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for:

- Synthesis of Coumarin Derivatives : These derivatives are valuable in pharmaceuticals and agrochemicals.

- Production of Naphthoquinones : These compounds have applications in dyes and biological research.

Biology and Medicine

The biological activity of this compound has been explored in several studies:

- Anticancer Activity : Research indicates that it exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound promotes apoptosis and disrupts cell cycle progression, particularly at the G2/M checkpoint.

- Antifungal Properties : In vitro studies have shown that this compound inhibits the growth of plant pathogens such as Fusarium oxysporum and Alternaria solani, suggesting potential agricultural applications.

- Anti-inflammatory Effects : Studies involving RAW264.7 macrophages revealed that it reduces nitric oxide production in LPS-stimulated cells, indicating a possible therapeutic role in inflammatory diseases.

Industry

In industrial applications, this compound is utilized for:

- Production of Fine Chemicals : Its derivatives are used in the manufacture of specialty chemicals and fragrances.

- Potential Use as a Natural Fungicide : Its antifungal properties may allow for its application in sustainable agriculture.

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods Comparison

| Synthesis Method | Description | Advantages |

|---|---|---|

| Acid-Catalyzed Cyclization | Cyclization using alkenylbenzene feedstocks | High efficiency |

| Distillation Techniques | Removal of dimethyltetralin by distillation | Maintains optimal conditions |

Case Studies

-

Anticancer Study :

- A study evaluated the effects of this compound on five human cancer cell lines using the MTT assay. The compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like 5-fluorouracil.

-

Antifungal Research :

- In vitro assays demonstrated that this compound effectively inhibited the growth of various fungi at concentrations as low as 50 mg/L. This research supports its potential use as a natural fungicide in agricultural practices.

-

Anti-inflammatory Investigation :

- Research involving RAW264.7 macrophages showed that treatment with this compound significantly reduced nitric oxide levels in LPS-stimulated cells, suggesting its role in modulating inflammatory responses.

Mécanisme D'action

The mechanism of action of 5,7-Dimethyltetralin involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various enzymatic reactions, influencing the activity of enzymes and other proteins. Its effects are mediated through its structural properties, which allow it to interact with specific binding sites on target molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,2,3,4-Tetrahydro-5,7-dimethylnaphthalene

- 1,3-Dimethylnaphthalene

- 1,4-Dimethylnaphthalene

- 2,6-Dimethylnaphthalene

- 2,7-Dimethylnaphthalene

Uniqueness

5,7-Dimethyltetralin is unique due to its specific methyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and high-performance materials .

Activité Biologique

5,7-Dimethyltetralin, a compound belonging to the tetralin family, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two methyl groups on the tetralin framework. This structural configuration is significant in determining its biological interactions and activities. The compound's molecular formula is , and it exhibits properties typical of aromatic hydrocarbons, contributing to its reactivity in various biological systems.

The biological activity of this compound is mediated through several mechanisms:

- Enzymatic Interactions : It acts as a substrate or inhibitor in various enzymatic reactions, influencing the activity of enzymes involved in metabolic pathways.

- Receptor Binding : The compound can interact with specific receptors, potentially modulating signaling pathways that affect cellular functions.

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could protect cells from oxidative stress .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound and its derivatives. Notably:

- Cytotoxicity Studies : In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For instance, compounds derived from longifolene showed better activity than the standard drug 5-fluorouracil (5-FU) with IC50 values indicating effective antiproliferative activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6g | MCF-7 | 4.42 ± 2.93 |

| 6h | A549 | 9.89 ± 1.77 |

| 6d | T-24 | Not specified |

Antioxidant Activity

Research indicates that this compound may exhibit antioxidant properties. It has been suggested that compounds with similar structures can scavenge free radicals and reduce oxidative stress markers in cellular models . This activity is crucial for potential therapeutic applications in diseases where oxidative stress plays a role.

Case Studies and Research Findings

- Study on Anticancer Activity : A study focused on synthesizing novel derivatives of tetralin compounds found that several exhibited potent anticancer properties across multiple cell lines. The structure-activity relationship (SAR) was analyzed to identify key modifications that enhance efficacy .

- Antioxidant Evaluation : In a comparative study assessing various monoterpenes, compounds structurally related to this compound were tested for their antioxidant capabilities using assays like DPPH and ABTS radical scavenging tests. The results indicated promising antioxidant activities, warranting further investigation into their therapeutic potential .

- Mechanistic Insights : Investigations into the molecular docking of this compound have provided insights into its binding affinities with target proteins involved in cancer progression and inflammation pathways. These findings underscore the need for detailed mechanistic studies to elucidate how this compound exerts its biological effects .

Propriétés

IUPAC Name |

5,7-dimethyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-9-7-10(2)12-6-4-3-5-11(12)8-9/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAXYSXRAMOWLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2CCCCC2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289718 | |

| Record name | 5,7-Dimethyltetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21693-54-9 | |

| Record name | 5,7-Dimethyltetralin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7-Dimethyltetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dimethyltetralin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JHT7DL3NQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.